molecular formula C24H27N5O B4104181 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine

1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine

Cat. No. B4104181
M. Wt: 401.5 g/mol
InChI Key: FVZWIQJNPUQNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine, also known as PAPP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. PAPP is a phthalazine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine inhibits the activity of PKC by binding to its regulatory domain. This prevents the activation of PKC and its downstream signaling pathways. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine also inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic regions. This prevents the formation of beta-amyloid fibrils, which are toxic to neurons. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects
1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has been shown to have several biochemical and physiological effects. It inhibits the activity of PKC, which is involved in the regulation of cell growth and differentiation. This leads to the induction of apoptosis in cancer cells. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine also inhibits the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. This prevents the formation of beta-amyloid fibrils, which are toxic to neurons. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine in lab experiments is its specificity for PKC inhibition. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has been shown to selectively inhibit the activity of PKC, without affecting other protein kinases. This allows researchers to study the specific role of PKC in cellular processes. However, one limitation of using 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine is its potential toxicity. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in normal cells. This limits its potential clinical applications.

Future Directions

There are several future directions for the study of 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine. One direction is the development of more potent and selective PKC inhibitors. This would allow researchers to study the specific role of PKC in cellular processes with greater precision. Another direction is the development of 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine derivatives with reduced toxicity. This would increase the potential clinical applications of 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, the study of 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine in animal models of these diseases would provide valuable insights into its potential therapeutic effects.

Scientific Research Applications

1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Inhibition of PKC activity has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine has also been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease, and to protect dopaminergic neurons from oxidative stress, which is involved in the development of Parkinson's disease.

properties

IUPAC Name

1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]-2-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c30-22(18-27-12-6-7-13-27)28-14-16-29(17-15-28)24-21-11-5-4-10-20(21)23(25-26-24)19-8-2-1-3-9-19/h1-5,8-11H,6-7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZWIQJNPUQNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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